N-[(4-ethylphenyl)sulfonyl]-beta-alanine
Description
N-[(4-Ethylphenyl)sulfonyl]-beta-alanine is a sulfonamide derivative of the non-proteinogenic amino acid beta-alanine.
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31g/mol |
IUPAC Name |
3-[(4-ethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-2-9-3-5-10(6-4-9)17(15,16)12-8-7-11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
SYDCQONPGZHDBG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in the substituents on the phenyl ring and modifications to the sulfonamide or beta-alanine moieties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*clogP values estimated based on substituent contributions (e.g., bromo: +0.9, ethyl: +0.6 vs. methyl) .
†Calculated using fragment-based methods.
Key Observations :
- Lipophilicity : The ethyl group in the target compound is expected to increase clogP compared to the methyl analog (estimated ~2.4), enhancing membrane permeability. Bromo-substituted derivatives exhibit even higher clogP, correlating with broader antimicrobial activity .
- Electronic Effects : Electron-withdrawing groups (e.g., bromo) may stabilize the sulfonamide bond, while electron-donating groups (e.g., methyl) could influence reactivity in synthesis .
Antimicrobial Potential
N-[(4-Bromophenyl)sulfonyl]-beta-alanine derivatives demonstrate antimicrobial activity against bacterial strains (MIC: 2.5–1024 µg/mL), with lipophilicity (clogP) being a critical determinant of potency . The ethyl variant may exhibit similar or enhanced activity due to its moderate lipophilicity, though direct evidence is lacking.
Receptor Binding and Drug Design
The bis-sulfone Sch225336 (a CB2-selective compound) demonstrates that sulfonyl group positioning and substituent bulkiness are critical for receptor affinity . The ethyl group in the target compound may similarly fine-tune interactions with biological targets.
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